molecular formula C7H11ClN2O B13785955 2,4-Diamino-6-methylphenol hydrochloride CAS No. 65879-44-9

2,4-Diamino-6-methylphenol hydrochloride

Cat. No.: B13785955
CAS No.: 65879-44-9
M. Wt: 174.63 g/mol
InChI Key: KFKLSCXTXRXTCC-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylphenol hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two amino groups and a methyl group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Diamino-6-methylphenol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride . The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. This hydrochloride is then neutralized with ammonia water to yield 2,4-diamino-6-methylphenol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient quenching agents and dispersing agents ensures higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of amino and phenol groups, which are reactive sites for different reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include substituted phenols, quinones, and various amino derivatives . These products have significant applications in different scientific fields.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylphenol hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,4-Diamino-6-methylphenol hydrochloride include 2,4-diamino-6-chloropyrimidine, 2,4-diamino-6-hydroxypyrimidine, and 2,4-diamino-6-piperidinopyrimidine .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of amino and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

65879-44-9

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2,4-diamino-6-methylphenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H

InChI Key

KFKLSCXTXRXTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)N)N.Cl

Related CAS

81028-94-6

Origin of Product

United States

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